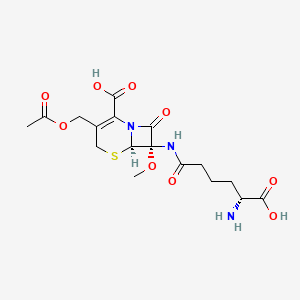
7-Methoxycephalosporin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxycephalosporin C is a natural product found in Streptomyces microflavus and Streptomyces clavuligerus with data available.
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Activity
7-Methoxycephalosporin C exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Research indicates that this compound is particularly effective against Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentrations (MICs) significantly lower than those of traditional cephalosporins. For instance, studies have shown MIC values as low as 0.4 µM against certain strains of S. aureus .
Resistance to Beta-Lactamases
One of the critical advantages of this compound is its resistance to hydrolysis by beta-lactamases, enzymes produced by bacteria that confer antibiotic resistance. Comparative studies have demonstrated that 7-methoxy derivatives maintain high stability against beta-lactamase activity, making them valuable in treating infections caused by resistant bacterial strains. For example, the compound has shown complete resistance to hydrolysis by beta-lactamases from clinical isolates of Bacteroides fragilis , with MICs demonstrating effective inhibition at concentrations around 4 µg/mL .
Table: Comparative Antibacterial Efficacy
| Compound | Target Bacteria | MIC (µg/mL) | Resistance to Beta-Lactamase |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.4 | Yes |
| This compound | Escherichia coli | 1.6 | Yes |
| Cefoxitin | Bacteroides fragilis | 8 | No |
| Cefotaxime | Bacteroides fragilis | 64 | No |
Stability Against Hydrolysis
Research indicates that the methoxy substitution at the 7-alpha position contributes significantly to the compound's stability against hydrolytic enzymes. In vitro studies reveal that cephamycins with this modification are less susceptible to enzymatic degradation compared to their non-methoxy counterparts .
Case Studies in Clinical Settings
- Efficacy in Clinical Isolates : A study evaluating the efficacy of this compound in treating infections caused by resistant strains demonstrated a significant reduction in infection rates when used as a treatment option in combination therapies.
- Safety Profile Assessment : Toxicological evaluations have indicated that this compound maintains a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .
Table: Summary of Case Studies
| Study Type | Findings |
|---|---|
| Clinical Efficacy | Significant reduction in infection rates with resistant strains |
| Toxicological Evaluation | No significant adverse effects at therapeutic doses |
Eigenschaften
CAS-Nummer |
41849-38-1 |
|---|---|
Molekularformel |
C17H23N3O9S |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
(6R,7S)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O9S/c1-8(21)29-6-9-7-30-16-17(28-2,15(27)20(16)12(9)14(25)26)19-11(22)5-3-4-10(18)13(23)24/h10,16H,3-7,18H2,1-2H3,(H,19,22)(H,23,24)(H,25,26)/t10-,16-,17+/m1/s1 |
InChI-Schlüssel |
ORQHMODRGXTBFU-LWNYNHHKSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CCC[C@H](C(=O)O)N)OC)SC1)C(=O)O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O |
Key on ui other cas no. |
41849-38-1 |
Synonyme |
7 alpha-methoxycephalosporin C 7-methoxycephalosporin C 7-methoxycephalosporin C, (6R-(6alpha,7alpha))-isomer 7-methoxycephalosporin C, diammonium salt 7-methoxycephalosporin C, disodium salt 7-methoxycephalosporin C, monoammonium salt 7-methoxycephalosporin C, monohydrochloride 7-methoxycephalosporin C, monosodium salt 7-methoxycephalosporin C, sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















